molecular formula C19H30N2O5S B11131779 N-(3-ethoxypropyl)-1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidine-3-carboxamide

N-(3-ethoxypropyl)-1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidine-3-carboxamide

Cat. No.: B11131779
M. Wt: 398.5 g/mol
InChI Key: GVGWYLQLOOVWCP-UHFFFAOYSA-N
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Description

N-(3-ethoxypropyl)-1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidine-3-carboxamide: is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by its complex structure, which includes a piperidine ring, a sulfonyl group, and various functional groups that contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxypropyl)-1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidine-3-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines or 1,5-diketones.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the piperidine derivative in the presence of a base such as triethylamine.

    Attachment of the Ethoxypropyl Group: The ethoxypropyl group is attached through an alkylation reaction, where an appropriate alkyl halide reacts with the piperidine derivative.

    Final Carboxamide Formation: The carboxamide group is formed by reacting the intermediate compound with an appropriate amine or ammonia under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring and the ethoxypropyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products

    Oxidation: Products include aldehydes, ketones, and carboxylic acids.

    Reduction: Products include sulfides and thiols.

    Substitution: Products vary depending on the nucleophile used, leading to different substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, it may be used to study the interactions of piperidine derivatives with biological targets such as enzymes and receptors. Its structural features make it a candidate for investigating biological pathways and processes.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties. Piperidine derivatives are known for their pharmacological activities, and this compound may exhibit similar properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties. Its functional groups allow for modifications that can enhance the performance of industrial products.

Mechanism of Action

The mechanism of action of N-(3-ethoxypropyl)-1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidine-3-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The sulfonyl group may play a role in binding to active sites, while the piperidine ring can influence the compound’s overall conformation and reactivity. The ethoxypropyl and methoxy groups may contribute to the compound’s solubility and membrane permeability, affecting its bioavailability and distribution.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-ethoxypropyl)-1-[(4-methoxyphenyl)sulfonyl]piperidine-3-carboxamide
  • N-(3-ethoxypropyl)-1-[(4-methylphenyl)sulfonyl]piperidine-3-carboxamide
  • N-(3-ethoxypropyl)-1-[(4-chlorophenyl)sulfonyl]piperidine-3-carboxamide

Uniqueness

N-(3-ethoxypropyl)-1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidine-3-carboxamide is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its electronic properties and reactivity. This combination of functional groups may result in distinct chemical behavior and biological activity compared to similar compounds.

Properties

Molecular Formula

C19H30N2O5S

Molecular Weight

398.5 g/mol

IUPAC Name

N-(3-ethoxypropyl)-1-(4-methoxy-3-methylphenyl)sulfonylpiperidine-3-carboxamide

InChI

InChI=1S/C19H30N2O5S/c1-4-26-12-6-10-20-19(22)16-7-5-11-21(14-16)27(23,24)17-8-9-18(25-3)15(2)13-17/h8-9,13,16H,4-7,10-12,14H2,1-3H3,(H,20,22)

InChI Key

GVGWYLQLOOVWCP-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=O)C1CCCN(C1)S(=O)(=O)C2=CC(=C(C=C2)OC)C

Origin of Product

United States

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